Product packaging for Chlorpromazine maleate(Cat. No.:CAS No. 16639-82-0)

Chlorpromazine maleate

Cat. No.: B12752339
CAS No.: 16639-82-0
M. Wt: 434.9 g/mol
InChI Key: SREBWYZNQRYUHE-BTJKTKAUSA-N
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Description

Nomenclature and Chemical Classification in Scholarly Context

In academic and research settings, precise nomenclature and classification are fundamental. Chlorpromazine (B137089) maleate (B1232345) is the salt formed from the active base, chlorpromazine, and maleic acid. nih.gov The systematic name for the chlorpromazine base is 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine. nih.govwikipedia.org When combined with maleic acid, the resulting compound, chlorpromazine maleate, has the IUPAC name (Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine. nih.gov

Chemically, chlorpromazine is classified as a substituted phenothiazine (B1677639). nih.gov The core of the molecule is the phenothiazine structure, a tricyclic system containing nitrogen and sulfur atoms. sapub.org Specifically, it is a member of phenothiazines, an organochlorine compound due to the chlorine atom on the phenothiazine ring, and a tertiary amine because of the dimethylamino group on its side chain. nih.gov This specific combination of structural features is crucial to its chemical properties and interactions.

Chemical Identifiers for Chlorpromazine and its Maleate Salt

IdentifierChlorpromazine (Base)This compound
IUPAC Name3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine nih.gov(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine nih.gov
Molecular FormulaC17H19ClN2S nih.govC21H23ClN2O4S nih.gov
Molecular Weight318.9 g/mol nih.gov434.9 g/mol nih.gov
CAS Number50-53-3 nih.gov16639-82-0 nih.gov
Chemical ClassificationPhenothiazine, Tertiary Amine, Organochlorine Compound nih.gov

Academic Context of Chlorpromazine as a Phenothiazine Derivative

Chlorpromazine is a seminal derivative of phenothiazine, a class of heterocyclic compounds that were initially explored for antihistaminic properties. iiarjournals.orgbrieflands.com The synthesis of chlorpromazine in the early 1950s was a landmark achievement that revolutionized the study of centrally acting drugs. nih.govbrieflands.com As the archetypal phenothiazine, its mechanism of action is primarily attributed to the blockade of dopamine (B1211576) receptors, particularly the D2 subtype. wikipedia.orgbrieflands.com This antagonistic action is structurally rooted; the conformation of the chlorpromazine molecule bears a resemblance to dopamine, enabling it to effectively inhibit these receptors. iiarjournals.org

Research has delved into the structure-activity relationships of phenothiazine derivatives. Studies comparing chlorpromazine with structurally similar compounds like triflupromazine and trifluoperazine have shown that subtle modifications to the phenothiazine ring or the side chain can alter potency and physicochemical properties, such as pKa values. nih.gov The core phenothiazine ring system and the tertiary amine-containing side chain are both critical to its chemical behavior. mdpi.com Investigations into the electrochemical oxidation of chlorpromazine, for instance, have revealed that sequential oxidation processes occur at both the phenothiazine core and the side chain. mdpi.com Furthermore, the lipophilic nature of the compound is a key physicochemical property influencing its distribution. wikipedia.orginchem.org The study of chlorpromazine and its derivatives continues to inform research in various fields, including the development of novel compounds with potential applications in oncology and the treatment of infectious diseases. iiarjournals.orgbrieflands.com

Physicochemical and Research Properties of Chlorpromazine

wikipedia.orgbrieflands.com
PropertyFinding/ValueReference
Primary MechanismAntagonist of D2 dopamine receptors.
Structural ClassPrototypical phenothiazine antipsychotic.
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClN2O4S B12752339 Chlorpromazine maleate CAS No. 16639-82-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16639-82-0

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SREBWYZNQRYUHE-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Structural Research of Chlorpromazine

Phenothiazine (B1677639) Core Structure Analysis

The foundational structure of chlorpromazine (B137089) is the phenothiazine nucleus, a linearly fused tricyclic system that is inherently lipophilic. This core is not planar; X-ray crystallography studies reveal a distinct folding along the axis connecting the sulfur and nitrogen atoms of the central ring. This gives the molecule a "butterfly" or bent geometry. The degree of this folding can be quantified by the angle between the planes of the two aryl (benzene) rings. In biologically active derivatives like chlorpromazine, this angle is typically in the range of 134-145 degrees nih.gov.

Electrochemical studies have demonstrated that the phenothiazine core is redox-active. The molecule can undergo sequential oxidation processes, first losing one electron to form a radical cation (CPZ•+) and then a second electron to form a dication (CPZ²⁺) mdpi.com. This two-electron oxidation induces a significant structural rearrangement within the core. The molecule transitions from its characteristic bent conformation to a planar structure mdpi.com. This planarization is a result of changes in the hybridization of the sulfur and nitrogen heteroatoms, which enhances electron delocalization and stabilizes the oxidized species mdpi.com. This dynamic structural feature of the phenothiazine core is crucial for its molecular interactions.

Substituent Analysis and Structure-Activity Relationship (SAR) Investigations

The pharmacological activity of chlorpromazine is not solely dependent on its phenothiazine core but is significantly modulated by the nature and position of its substituents. Structure-Activity Relationship (SAR) studies have identified two key positions for substitution that govern its potency: the C-2 position on the phenothiazine ring and the N-10 position on the central nitrogen atom slideshare.netslideshare.net.

Substitution at the C-2 Position: Substitution at the C-2 position of the phenothiazine ring is optimal for neuroleptic activity gpatindia.compharmacy180.com. The potency of the compound generally increases with the electron-withdrawing ability of the substituent at this position slideshare.net. An unsubstituted phenothiazine ring lacks the desired activity slideshare.net. The electronegative atom at C-2, such as chlorine in chlorpromazine, imparts asymmetry to the molecule and facilitates an attraction of the N-10 side chain towards the substituted ring, which is considered an important structural feature pharmacy180.com.

Research has established a clear hierarchy of potency based on the C-2 substituent pharmacy180.com:

Potency Order: OH < H < CN < CH₃ < Cl < CF₃

This indicates that a trifluoromethyl (CF₃) group at C-2 results in a more potent compound than a chlorine (Cl) atom gpatindia.compharmacy180.com. The increased potency is attributed to the CF₃ group providing a greater number of favorable Van der Waals contacts with the side chain compared to the chlorine substituent gpatindia.comnih.gov.

Substitution at the N-10 Position: The side chain attached to the nitrogen atom at position 10 is critical. SAR studies have pinpointed several crucial features:

Chain Length: A three-carbon chain separating the ring nitrogen (N-10) and the side chain's amino nitrogen is essential for maximum neuroleptic activity. Shortening or lengthening this propane (B168953) chain drastically reduces potency slideshare.netpharmacy180.com.

Amino Group: The terminal amino group on the side chain must be tertiary for maximal potency; secondary or primary amines lead to reduced or abolished activity slideshare.netpharmacy180.com.

Type of Amino Group: While chlorpromazine has an aliphatic dimethylamino-propyl side chain, replacing this with a piperazine (B1678402) or piperidine (B6355638) ring can enhance potency slideshare.netpharmacy180.comuct.ac.za. A piperazine side chain provides more Van der Waals contacts with the 2-substituent than the alkylamino side chain, leading to greater potency gpatindia.com. The general order of potency for the N-10 side chain is: Piperazine > Piperidine > Aliphatic chain slideshare.net.

Molecular PositionStructural FeatureImpact on PotencyExample/Order of Potency
C-2 on Phenothiazine RingElectron-Withdrawing SubstituentIncreases PotencyCF₃ > Cl > CH₃ > CN > H > OH pharmacy180.com
N-10 Side ChainLength of Alkyl ChainCritical for ActivityThree-carbon chain is optimal slideshare.net
N-10 Side ChainTerminal Amino GroupModulates PotencyPiperazine > Piperidine > Aliphatic slideshare.net

Molecular Conformation and Energetics in Theoretical Studies

Theoretical and computational studies, alongside X-ray crystallography, have provided deep insights into the specific three-dimensional arrangements of chlorpromazine that are associated with its biological activity. These studies reveal that the molecule's conformation is not static but exists in different energetic states, with certain conformations being more favorable for receptor interaction.

Research comparing the solid-state molecular structures of various phenothiazine derivatives with their receptor binding potencies has identified two distinct conformational states: a biologically "active" conformation and an "inactive" one nih.gov. These conformations are primarily defined by two geometric parameters: the angle between the two aryl rings of the phenothiazine core and the torsion angle of the N-10 side-chain nih.gov.

Inactive Conformation: This state is associated with low biological activity. It is characterized by a wider angle between the aryl rings (155-160 degrees) and a side-chain torsion angle of approximately -80 to -84 degrees nih.gov.

Active Conformation: Found in biologically potent derivatives, this conformation features a more acute fold in the phenothiazine ring, with the angle between the aryl planes in the range of 134-145 degrees. The side-chain torsion angle is also distinct, falling within the range of 64-69 degrees or 129-144 degrees nih.gov. In this active state, the side-chain is positioned on the opposite side of the ring system compared to the inactive conformation nih.gov.

Potential energy calculations and molecular modeling have further elucidated that favorable Van der Waals interactions between the amino group of the side chain and the electron-withdrawing substituent at the C-2 position help to promote and stabilize the active conformation nih.gov. This specific spatial arrangement allows a portion of the chlorpromazine molecule to be superimposed upon the dopamine (B1211576) molecule in its solid-state conformation nih.govnih.gov. This conformational mimicry is believed to be fundamental to its mechanism of action, explaining the crucial role of the C-2 substituent and the three-carbon side chain nih.govnih.gov.

Conformational StateAryl Ring Angle (Phenothiazine Core)N-10 Side-Chain Torsion AngleAssociated Biological Activity
Active134-145° nih.gov64-69° or 129-144° nih.govHigh
Inactive155-160° nih.gov-80 to -84° nih.govLow

Pharmacological Mechanisms and Receptor Interactions of Chlorpromazine

Dopaminergic Receptor Antagonism: D1, D2, D3, D4, D5

Chlorpromazine (B137089) functions as an antagonist at dopamine (B1211576) receptors, although its affinity varies across the different subtypes. It demonstrates a high affinity for D2 receptors and, unlike many other typical antipsychotics, also has a notable affinity for D1 receptors. wikipedia.org The compound also acts as a blocking agent for D3 and D4 receptor subtypes. drugbank.comprobes-drugs.org This broad-spectrum dopamine receptor antagonism is central to its antipsychotic properties. drugbank.commdpi.com

The initial blockade of these postsynaptic dopamine receptors leads to a feedback mechanism that prompts dopaminergic neurons to increase the release of dopamine. However, with continued administration, dopamine production within these neurons substantially decreases, and dopamine is cleared from the synaptic cleft, resulting in a significant reduction in neural activity. wikipedia.org

D2 Receptor Specificity and Binding Affinity Investigations

Chlorpromazine is a potent antagonist of D2 dopamine receptors. wikipedia.org Its antipsychotic actions are largely attributed to the long-term adaptation of the brain to this D2 receptor blockade. drugbank.com Investigations into its binding affinity reveal a significant interaction with D2 receptors. selleckchem.com However, when compared to other dopamine receptor subtypes, chlorpromazine shows considerable selectivity for the D2 receptor over the D4 receptor. nih.govelsevierpure.com

All clinically effective antipsychotics, including chlorpromazine, share the ability to interact with D2 class dopamine receptors. pnas.org Research has demonstrated that chlorpromazine potently antagonizes the recruitment of β-arrestin 2 to the D2L receptor subtype. pnas.org The clinical potency of antipsychotics often correlates with their affinity for dopamine D2 receptors. wikipedia.org

Binding Affinity of Chlorpromazine for Human Dopamine Receptors
Receptor SubtypeBinding Affinity (Ki in nM)
D27.244
D36.9
D432.36

Theoretical Role in Mesolimbic and Nigrostriatal Dopamine Systems

The therapeutic and adverse effects of chlorpromazine are closely linked to its actions within specific dopamine pathways in the brain. ijraset.com

Mesolimbic Pathway : Hyperactivity in the mesolimbic pathway, which projects from the ventral tegmental area (VTA) to the nucleus accumbens, is associated with the positive symptoms of schizophrenia. ijraset.compatsnap.compsychopharmacologyinstitute.com By blocking D2 receptors in this pathway, chlorpromazine is thought to reduce these positive symptoms. wikipedia.orgijraset.com

Nigrostriatal Pathway : The nigrostriatal pathway, containing approximately 80% of the brain's dopamine, projects from the substantia nigra to the striatum and is crucial for motor planning and purposeful movement. ijraset.compsychopharmacologyinstitute.com Blockade of D2 receptors in this system by chlorpromazine is responsible for the emergence of extrapyramidal side effects. wikipedia.orgijraset.compatsnap.com

Dopamine Receptor Supersensitivity Phenomena in Chronic Administration Models

Chronic administration of dopamine D2 receptor antagonists like chlorpromazine can lead to a phenomenon known as dopamine supersensitivity psychosis. wikipedia.org This is theorized to occur due to a compensatory upregulation of D2 receptors in response to long-term blockade. wikipedia.orgnih.gov This increase in receptor density sensitizes neurons to endogenous dopamine. wikipedia.org Consequently, despite ongoing antipsychotic treatment, there can be a paradoxical worsening of psychotic symptoms. wikipedia.org This supersensitivity may also be linked to the development of tardive dyskinesia, a movement disorder. wikipedia.orgnih.gov

Serotonergic Receptor Modulation: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

Positron emission tomography (PET) studies in schizophrenic patients have demonstrated that chlorpromazine binds significantly to cortical 5-HT2A receptors in a dose-dependent manner. psychiatryonline.org At higher doses, a virtual saturation of 5-HT2A receptors has been observed. psychiatryonline.org Chlorpromazine's effects on serotonin (B10506) receptors are more pronounced compared to its effects on D2 receptors, a characteristic that is more similar to atypical antipsychotics. wikipedia.org

Adrenergic Receptor Interactions: Alpha-1 and Alpha-2 Adrenoceptors

Chlorpromazine demonstrates potent antagonist activity at α1- and α2-adrenergic receptors. wikipedia.orgprobes-drugs.org This action accounts for its sympatholytic properties. wikipedia.org Research indicates that chlorpromazine is significantly more potent at α1- than at α2-adrenergic receptors. drugbank.com Binding experiments have shown that low concentrations of chlorpromazine can displace ligands from α1-adrenergic sites, while much higher concentrations are needed to affect α2-adrenergic sites. drugbank.com The first transmembrane domain (TM1) of the human α2A-adrenoceptor is implicated in the lower affinity of chlorpromazine for this particular subtype. nih.govnih.gov

Histaminergic Receptor Antagonism: H1 Receptors

Chlorpromazine is a potent antagonist of histamine (B1213489) H1 receptors. wikipedia.orgprobes-drugs.org This blockade of H1 receptors is responsible for the sedative effects of the drug. patsnap.comnih.gov Along with other sedative antipsychotics, chlorpromazine is among the most potent agents at H1 receptors. wikipedia.org

Muscarinic Cholinergic Receptor Antagonism: M1 Receptors

Research comparing various phenothiazine (B1677639) drugs has shown that chlorpromazine and its metabolites possess a significantly higher binding affinity for muscarinic cholinergic receptors than other compounds in the same class, such as fluphenazine (B1673473) and its metabolites nih.gov. This interaction with the cholinergic system is a key aspect of its pharmacodynamic profile. Antimuscarinic agents function by blocking the activity of muscarinic acetylcholine (B1216132) receptors, thereby preventing signal transmission in specific parts of the nervous system and reducing the activation of the parasympathetic nervous system wikipedia.org. The binding of chlorpromazine to these receptors can lead to classic anticholinergic side effects mdpi.com.

Table 1: Comparative Muscarinic Receptor Binding Affinity of Phenothiazines

Compound Relative Binding Affinity for Muscarinic Receptors
Chlorpromazine High
Levomepromazine High
Fluphenazine Low
Perphenazine Low

This table illustrates the higher affinity of Chlorpromazine for muscarinic cholinergic receptors compared to other selected phenothiazines, based on comparative binding studies. nih.gov

Glutamatergic System Modulation: NMDA Receptor Interaction

Chlorpromazine also modulates the glutamatergic system, the primary excitatory neurotransmitter system in the brain, through its interaction with N-methyl-D-aspartate (NMDA) receptors clinmedjournals.orgclinmedjournals.orgijpp.com. Studies utilizing patch-clamp techniques on cultured rat hippocampal neurons have revealed that chlorpromazine inhibits NMDA receptors nih.gov. This inhibition is not universal across all ionotropic glutamate (B1630785) receptors, as non-NMDA receptors have been found to be insensitive to the drug nih.gov.

The inhibitory effect of chlorpromazine on NMDA receptors is concentration-dependent. Interestingly, the activity of NMDA receptors decreases in a linear fashion with increasing concentrations of chlorpromazine ijpp.com. The effectiveness of this block has been correlated with the desensitization state of the receptor; responses characterized by faster and more profound desensitization are more strongly inhibited by chlorpromazine nih.gov. This suggests that the drug's inhibitory action may be dependent on the subunit composition and the modulatory state of the NMDA receptor nih.gov. Furthermore, research indicates that chlorpromazine actively interacts with both the glutamate and glycine (B1666218) binding sites on the NMDA receptor complex ijpp.com.

Table 2: Effect of Increasing Chlorpromazine Concentration on NMDA Receptor Activity

Chlorpromazine Concentration Effect on NMDA Receptor Activity
Low Initial activation followed by depression
Increasing Concentrations Linear decrease in activity

This table summarizes the dose-dependent effects of Chlorpromazine on NMDA receptor activity as observed in electrophysiological studies. ijpp.com

Modulation of Voltage-Gated Ion Channels: Kv1.3 Channels

Recent investigations have highlighted the role of chlorpromazine in modulating voltage-gated ion channels, specifically the Kv1.3 potassium channel. These channels are recognized for their role in regulating neuroinflammation nih.govresearchgate.net. Research has demonstrated that chlorpromazine directly inhibits Kv1.3 channel currents in a manner that is dependent on concentration nih.govresearchgate.netelsevierpure.com.

The mechanism of this inhibition involves the facilitation and acceleration of the channel's inactivation process, without a significant effect on its activation nih.govresearchgate.netelsevierpure.com. This inhibitory action is not dependent on voltage nih.govresearchgate.netelsevierpure.com. The direct blockade of Kv1.3 channels by chlorpromazine is believed to contribute to its anti-inflammatory effects within the central nervous system, as these channels are upregulated in microglia during neuroinflammatory processes nih.gov. This specific action on Kv1.3 channels appears to be independent of its effects on other receptors, such as dopamine receptors nih.govresearchgate.netelsevierpure.com. By lessening Kv1.3 channel activity, chlorpromazine can reduce the production of proinflammatory cytokines nih.gov.

Table 3: Mechanistic Details of Chlorpromazine's Interaction with Kv1.3 Channels

Parameter Observation
Mechanism of Action Direct inhibition and blockade nih.govresearchgate.netelsevierpure.com
Concentration Dependence Inhibition is concentration-dependent nih.govresearchgate.netelsevierpure.com
Voltage Dependence Inhibition is not voltage-dependent nih.govresearchgate.netelsevierpure.com
Effect on Channel Gating Accelerates channel inactivation nih.govresearchgate.netelsevierpure.com
Effect on Channel Activation No significant effect nih.govresearchgate.netelsevierpure.com
Associated Therapeutic Effect Anti-inflammatory and neuroinflammation modulation nih.gov

Investigation of Inverse Agonism at Specific Receptors

Chlorpromazine's pharmacological activity extends to inverse agonism at certain G-protein coupled receptors. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. Many antipsychotic drugs, including chlorpromazine, have been identified as inverse agonists nih.gov.

Specifically, chlorpromazine has been characterized as an inverse agonist of the D1R-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes nih.gov. These receptors are known to exhibit a high level of constitutive, agonist-independent activity nih.gov. Studies have also examined the mechanisms of inverse agonism at D2 dopamine receptors, where chlorpromazine was found to exhibit high relative efficacy as an inverse agonist compared to other compounds nih.gov. This property of inverse agonism is crucial to its therapeutic mechanism, as it allows the drug to reduce the basal signaling activity of these receptors in the absence of an agonist.

Multi-receptor Binding Profiles and Polypharmacology

The clinical efficacy and side effect profile of chlorpromazine are a direct consequence of its polypharmacology, meaning its ability to bind to a wide range of different receptors. This broad-spectrum activity is a hallmark of typical antipsychotics. Chlorpromazine readily crosses the blood-brain barrier and interacts with a diverse set of receptor systems mdpi.com.

Its extensive receptor binding profile includes potent antagonism at:

Dopamine receptors: D1, D2, D3, and D4 mdpi.com.

Serotonin receptors: 5-HT1A, 5-HT2, 5-HT6, and 5-HT7 mdpi.comdrugbank.com.

Muscarinic acetylcholine receptors: M1 and M2 mdpi.com.

Histamine receptors: H1 mdpi.com.

Adrenergic receptors: α1 and α2 mdpi.com.

This multi-receptor antagonism explains its sedative (via H1 antagonism), and anticholinergic (via M1/M2 antagonism) effects, alongside its primary antipsychotic action (primarily via D2 antagonism) mdpi.comclinmedjournals.org. The interaction with multiple receptor types underscores the complexity of its pharmacological actions and the multifaceted nature of its clinical applications nih.gov.

Table 4: Summary of Chlorpromazine's Receptor Binding Profile

Receptor Family Specific Receptors Targeted Primary Action
Dopaminergic D1, D2, D3, D4 Antagonist mdpi.com
Serotonergic 5-HT1A, 5-HT2, 5-HT6, 5-HT7 Antagonist mdpi.comdrugbank.com
Muscarinic Cholinergic M1, M2 Antagonist mdpi.com
Histaminergic H1 Antagonist mdpi.com
Adrenergic α1, α2 Antagonist mdpi.com

Cellular and Sub Cellular Research on Chlorpromazine

Effects on Oxidative Phosphorylation and Cytochrome c Oxidase (CcO) Activity

Chlorpromazine (B137089) has been shown to directly interact with the mitochondrial respiratory chain, a critical pathway for cellular energy production. Specifically, its effects on Cytochrome c oxidase (CcO), also known as Complex IV, have been a focus of investigation. CcO is the terminal enzyme in the electron transport chain, responsible for transferring electrons to oxygen. wikipedia.orgyoutube.com

Research on chemoresistant glioma cells has revealed that chlorpromazine can selectively inhibit the proliferation of these cells by targeting CcO activity. wikipedia.org Glioma cells that have developed resistance to the chemotherapy agent temozolomide (B1682018) (TMZ) often exhibit a switch in the isoform of a key CcO subunit, from COX4-2 to COX4-1. Chlorpromazine was found to selectively inhibit the activity of CcO containing the COX4-1 subunit, thereby impairing mitochondrial function in these resistant cells. wikipedia.org In contrast, the compound showed minimal effect on the proliferation of chemosensitive glioma cells that predominantly express the COX4-2 isoform. wikipedia.org

Table 1: Effect of Chlorpromazine on Glioma Cell Proliferation
Cell LineChemoresistance StatusPredominant CcO SubunitEffect of Chlorpromazine (up to 30 µM)IC50 Value
UTMZTMZ-ResistantCOX4-1Inhibition of Proliferation13.12 ± 2.8 µM
U251TMZ-SensitiveCOX4-2No significant effectNot Applicable

Calmodulin (CaM) Interaction and Modulation of Cellular Functions

Calmodulin (CaM) is a ubiquitous, calcium-binding messenger protein that plays a crucial role in regulating a wide array of cellular enzymes and processes. Chlorpromazine is known to be a potent calmodulin antagonist. Its interaction is a complex, calcium-dependent phenomenon. nih.gov

Studies using equilibrium gel filtration methods have quantified this binding, showing that bovine brain calmodulin can bind approximately five molecules of chlorpromazine per molecule of protein. nih.gov This binding is dependent on the presence of calcium ions; spectroscopic analyses have shown that the binding process requires four Ca2+ ions per calmodulin molecule to complete. drugbank.com The interaction involves both hydrophobic and polar forces and requires large, conformationally appropriate regions of the calmodulin protein for high-affinity binding. nih.govdrugbank.com By binding to CaM, chlorpromazine inhibits the activation of CaM-dependent enzymes, thereby modulating numerous downstream cellular functions. nih.gov

Table 2: Chlorpromazine-Calmodulin Binding Characteristics
ParameterFindingSource
Binding Stoichiometry~5 moles of Chlorpromazine per mole of Calmodulin nih.gov
Calcium RequirementBinding is Calcium-Dependent (requires 4 Ca2+ ions per CaM molecule) nih.govdrugbank.com
Apparent Half-Maximal Binding17 µM Chlorpromazine nih.gov
Nature of InteractionInvolves both hydrophobic and polar forces drugbank.com

Influence on Lipid Accumulation in Cellular Models

Chlorpromazine's amphipathic nature facilitates its interaction with cellular membranes and lipids. In various animal cell models, the compound has been reported to induce conditions like phospholipidosis and steatosis, which are characterized by the intracellular accumulation of lipids. oup.com

However, research in other cellular models has shown different effects. In the yeast Saccharomyces cerevisiae, a model organism for studying eukaryotic cell biology, chlorpromazine was found to cause a time-dependent decrease in total lipid content. oup.com At concentrations of 20 and 50 µM, chlorpromazine treatment led to a significant reduction in lipids after 4 and 9 hours. This effect was transient, with lipid levels returning to near-normal after 24 hours, suggesting the cells adapt to the chemical stress. oup.com The mechanism for this lipid decrease was suggested to involve oxidative stress. oup.com Furthermore, X-ray diffraction studies have shown that chlorpromazine interacts directly with phospholipid bilayers, causing disorder in both the polar head and acyl chain regions of the lipids. oup.com

Table 3: Effect of Chlorpromazine on Total Lipid Content in Saccharomyces cerevisiae
Treatment DurationEffect on Total Lipids
4 hoursSignificant Decrease (up to 70%)
9 hoursSignificant Decrease (up to 46%)
24 hoursNo significant decrease (cell adaptation)

Impact on Bacterial Stress Responses (e.g., E. coli RcsCB His-Asp Phosphorelay System)

Chlorpromazine also exerts significant effects on prokaryotic cells. In Escherichia coli, the compound induces a stress response that is critically managed by the RcsCB His-Asp phosphorelay system, a regulatory pathway that senses and responds to cell envelope stress. nih.govnih.gov

Treatment of E. coli cultures with chlorpromazine stimulates the expression of a set of genes that are positively regulated by the RcsCB system. nih.govnih.gov This response is essential for the bacteria's survival and recovery from the drug-induced stress. nih.gov Strains of E. coli with mutations in the rcsB or rcsC genes, rendering the phosphorelay system non-functional, are hypersensitive to chlorpromazine and exhibit significant growth inhibition. nih.gov In contrast, wild-type bacteria, after an initial pause in growth, are able to adapt and resume proliferation, demonstrating the essential role of the RcsCB system in coping with chlorpromazine-induced envelope stress. nih.govnih.gov

Table 4: Response of E. coli Strains to Chlorpromazine-Induced Stress
E. coli StrainRcsCB System StatusResponse to Chlorpromazine
Wild-TypeFunctionalInitial growth inhibition followed by adaptation and recovery
rcsB or rcsC MutantDeficientHypersensitivity; sustained growth inhibition

Neuroinflammation Modulation via Microglial Activity

Neuroinflammation, largely mediated by the activation of microglial cells in the central nervous system, is implicated in various neurological disorders. Chlorpromazine has been shown to possess anti-inflammatory properties by modulating microglial activity. nih.govmdpi.com

A key mechanism for this effect is the inhibition of voltage-gated potassium channels, specifically Kv1.3, which are expressed in microglia and become upregulated during infection or inflammation. nih.govmdpi.com By directly inhibiting Kv1.3 channel activity, chlorpromazine reduces the activation of microglia. nih.govresearchgate.net In studies using mouse models, this inhibition leads to a decrease in the production of proinflammatory cytokines in the medial prefrontal cortex. nih.govmdpi.com This modulation of microglial function and subsequent reduction in neuroinflammatory signals demonstrates a distinct therapeutic mechanism of chlorpromazine. nih.gov

Mechanisms of Blood-Brain Barrier Permeation

The ability of chlorpromazine to exert its effects on the central nervous system is predicated on its capacity to cross the blood-brain barrier (BBB). Research indicates that chlorpromazine not only permeates the BBB but may also modulate its permeability, particularly under pathological conditions.

In a rat model of small cerebral stab wounds, a condition which induces BBB dysfunction, treatment with chlorpromazine was shown to reduce the leakage of albumin from blood vessels into the brain tissue. This effect was observed via fluorescence microscopy in both non-intoxicated and ethanol-intoxicated rats, suggesting that chlorpromazine can help stabilize a compromised BBB. Quantitative analysis showed a significant decrease in the amount of extravasated albumin in ethanol-intoxicated rats treated with chlorpromazine, though the change was not statistically significant in non-intoxicated rats. This suggests that chlorpromazine's influence on BBB permeability may be more pronounced in the context of pre-existing barrier damage.

Pre Clinical Research Models and Methodologies for Chlorpromazine

Animal Models for Investigating Central Nervous System Effects

Catalepsy as a Model for Receptor Blockade Studies

Catalepsy in rodents, characterized by a state of immobility and waxy rigidity, serves as a crucial preclinical model for assessing the receptor blockade profile of antipsychotic drugs like chlorpromazine (B137089). This behavioral state is primarily induced by the blockade of dopamine (B1211576) D2 receptors in the striatum. Neuroleptics such as chlorpromazine are well-documented inducers of catalepsy in animal models.

Studies have demonstrated that pretreatment with certain compounds can modulate the cataleptic effects of chlorpromazine, providing insights into the involvement of other receptor systems. For instance, the 5-HT-1A receptor ligands pindolol (B1678383) and buspirone (B1668070) have been shown to reduce the cataleptic effects of chlorpromazine in mice. Conversely, clomipramine, a serotonin (B10506) reuptake blocker, potentiated neuroleptic-induced catalepsy, suggesting a significant role for central 5-HT-1A receptors in this behavioral response nih.gov.

The cataleptic state induced by chlorpromazine can be scored to quantify the intensity of the effect, providing a measurable outcome for research. This model has been utilized to investigate the potential therapeutic effects of other agents. For example, a methanol (B129727) extract of Phaseolus vulgaris beans was reported to improve the cataleptic score in rats induced by chlorpromazine or haloperidol (B65202) researchgate.net.

Analysis of Stereotypic Behaviors Induced by Dopamine Agonists

The analysis of stereotypic behaviors, which are repetitive, invariant motor patterns, is another valuable preclinical tool for studying the effects of chlorpromazine on the central nervous system. These behaviors are often induced by dopamine agonists and are thought to model certain aspects of psychosis. Chlorpromazine, as a dopamine receptor antagonist, is expected to modulate these behaviors.

Research indicates that chlorpromazine's impact on stereotypical behavior can be complex and may differentially affect various topographies of these behaviors. For example, one study observed that the discontinuation of chlorpromazine in an individual with autism spectrum disorder and intellectual disability led to a significant decrease in "walking in circles," a gross-motor stereotypy, while other stereotypic behaviors remained unchanged nih.govresearchgate.net. This suggests that alterations in dopamine receptor binding by chlorpromazine may selectively influence specific types of stereotypical responses nih.govresearchgate.net. The dysregulation of dopaminergic activity within the striatum is considered a contributing factor to the development of stereotypy nih.govfrontiersin.org.

Furthermore, a pilot study on severely retarded patients found that chlorpromazine significantly suppressed body rocking, a form of stereotypic behavior nih.gov. These findings highlight the utility of analyzing stereotypic behaviors to understand the nuanced effects of chlorpromazine on dopaminergic pathways and related motor outputs.

Neurobehavioral Assessments in Rodent Models (e.g., Elevated Plus-Maze, Open Field Test)

Neurobehavioral assessments in rodent models such as the elevated plus-maze (EPM) and the open field test (OFT) are standard methods for evaluating anxiety-like behaviors and locomotor activity. These tests are instrumental in characterizing the psychopharmacological profile of drugs like chlorpromazine.

The Elevated Plus-Maze (EPM) consists of two open and two enclosed arms. A rodent's natural aversion to open spaces is pitted against its exploratory drive. The percentage of time spent in and the number of entries into the open arms are key metrics used to assess anxiety levels conductscience.comconductscience.com. Anxiolytic compounds typically increase open-arm exploration.

The Open Field Test (OFT) involves placing a rodent in a novel, open arena. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency provide measures of general locomotor activity and anxiety-related behavior. A common behavior observed in the OFT is thigmotaxis, where the animal remains close to the walls, which is interpreted as an indicator of anxiety diva-portal.org.

In Vitro Systems for Receptor Binding and Functional Assays

In vitro systems are indispensable for elucidating the molecular mechanisms of chlorpromazine's action. These systems allow for precise characterization of its binding affinity to various receptors and its functional effects on cellular processes.

Receptor Binding Assays are used to determine the affinity of chlorpromazine for different receptor subtypes. These assays typically involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor, in the presence and absence of chlorpromazine. The extent to which chlorpromazine displaces the radioligand provides a measure of its binding affinity. For example, positron emission tomography (PET) studies, which can be considered an in vivo extension of receptor binding principles, have demonstrated a dose-dependent decrease in the availability of cortical 5-HT2A receptor binding sites in patients treated with chlorpromazine researchgate.net.

Functional Assays assess the physiological response of a cell or tissue to chlorpromazine binding. These can include measuring changes in second messenger levels, ion channel activity, or neurotransmitter release. For instance, studies using PC12 cells, a model system for catecholamine secretion, have shown that chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion induced by bradykinin (B550075) nih.gov. This indicates that chlorpromazine can modulate cellular signaling pathways beyond direct receptor antagonism.

Neurochemical Assay Techniques for Receptor Activity

Neurochemical assays provide a direct measure of chlorpromazine's impact on neurotransmitter systems and receptor activity. These techniques are crucial for understanding the biochemical basis of its therapeutic and side effects.

Radioreceptor Assays are a specific type of binding assay used to quantify the concentration of a drug in biological samples based on its ability to compete with a radiolabeled ligand for binding to a specific receptor. A radioreceptor assay for chlorpromazine based on its binding to dopamine receptors has been described nih.gov. This method can measure the parent drug as well as its active metabolites, providing a measure of total dopamine-blocking activity nih.gov.

High-Performance Liquid Chromatography (HPLC) combined with electrochemical detection is a sensitive method for determining the concentration of chlorpromazine and its metabolites in biological tissues like blood and brain researchgate.net. This technique allows for pharmacokinetic studies to correlate drug levels with its biochemical effects on monoamine metabolism researchgate.net.

Other neurochemical techniques can be employed to assess the downstream effects of chlorpromazine's receptor blockade. For example, measuring changes in the levels of neurotransmitter metabolites can provide an index of neurotransmitter turnover.

Studies on Drug Distribution within Biological Compartments (e.g., Plasma-Erythrocyte Partitioning)

Detailed Research Findings

Pre-clinical studies have established that chlorpromazine is significantly taken up by erythrocytes. This process involves a dissociable binding mechanism, where an equilibrium is established between the drug bound to erythrocytes and the drug bound to plasma proteins nih.gov. The partitioning is not uniform across individuals, showing large interindividual variations. However, the average plasma-to-erythrocyte concentration ratio has been determined to be approximately 2 nih.gov.

The mechanism of this partitioning involves interactions with both the erythrocyte membrane and intracellular components. The initial interaction is with the cell membrane itself. The partition coefficient of chlorpromazine between the erythrocyte membrane bilayer and the surrounding aqueous compartment has been calculated to be in the range of 1 x 10³ to 4.6 x 10³ nih.gov. This indicates a strong affinity for the lipid environment of the cell membrane.

Once inside the erythrocyte, chlorpromazine binds to intracellular proteins, primarily hemoglobin. The interaction with hemoglobin is characterized as positively cooperative, with a binding constant of 4.2 x 10³ M⁻¹. This binding is largely electrostatic in nature nih.gov.

Table 1: Chlorpromazine Partitioning and Binding Constants

ParameterValueBiological Compartment / Protein
Plasma/Erythrocyte Ratio~2Blood nih.gov
Membrane Partition Coefficient1 x 10³ - 4.6 x 10³Erythrocyte Membrane vs. Aqueous Compartment nih.gov
Hemoglobin Binding Constant (Kb)4.2 x 10³ M⁻¹Hemoglobin nih.gov

Beyond blood components, the distribution of chlorpromazine into other tissues has been investigated in rat models. These studies show that following a single intravenous dose, chlorpromazine is distributed to various tissues, but the lowest concentrations are found in adipose tissue and plasma nih.gov. In these models, the peak concentration in adipose tissue occurred approximately 30 minutes after administration, but this represented only about 3% of the total dose administered nih.gov. The concentration ratios between different tissues provide further insight into its distribution profile.

Table 2: Chlorpromazine Tissue Concentration Ratios in a Rat Model

RatioValue
Adipose/Plasma Concentration Ratio2 - 5 nih.gov
Adipose/Lung Concentration Ratio0.05 nih.gov

Analytical and Detection Methodologies for Chlorpromazine

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometry encompasses methods that measure the absorption or emission of light by a substance. These techniques are widely used for the quantitative analysis of chlorpromazine (B137089) due to their simplicity, cost-effectiveness, and rapid analysis time.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a common technique for the determination of chlorpromazine. The method is based on the principle that the chlorpromazine molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

The analysis is typically performed by measuring the absorbance at a specific wavelength (λmax) where the drug exhibits maximum absorption. For chlorpromazine, the λmax is often observed around 250-260 nm. who.intiajps.com For instance, in a 0.1N HCl medium, chlorpromazine maleate (B1232345) shows a λmax of 261 nm. who.int Another study identified a λmax at 262 nm in the same medium. iajps.com Spectrophotometric methods can also involve chemical reactions to produce a colored product with a distinct absorption maximum in the visible range. One such method involves the reaction of chlorpromazine hydrochloride with cerium ammonium (B1175870) nitrate, resulting in a pink-colored complex with a maximum absorbance at 530 nm. tandfonline.com This colorimetric reaction is selective and allows for quantification with a visual limit of 0.001 mg/ml. tandfonline.com

Validation studies have demonstrated that UV-Vis spectrophotometric methods for chlorpromazine are accurate, precise, and linear over a specified concentration range. who.intiajps.com These methods are frequently applied for routine quality control analysis of chlorpromazine in bulk and tablet formulations. who.intorientjchem.org

Table 1: UV-Visible Spectrophotometric Methods for Chlorpromazine Analysis

Method Reagent/Solvent λmax (nm) Linearity Range Application
Direct UV Spectrophotometry 0.1N HCl 261 20-60 µg/mL Bulk and solid dosage form
Direct UV Spectrophotometry 0.1N HCl 262 10-60 µg/mL Bulk and pharmaceutical formulations
Colorimetry Cerium ammonium nitrate 530 0.001-0.5 mg/mL Pure and pharmaceutical dosage forms
Indirect Spectrophotometry Potassium Permanganate (acidic medium) 550 2.5-20 µg/mL Raw and syrup preparations
Indirect Spectrophotometry Potassium Permanganate (alkaline medium) 610 2.5-20 µg/mL Raw and syrup preparations

Fluorescence spectroscopy, or spectrofluorimetry, is another valuable technique for the determination of chlorpromazine, offering higher sensitivity than absorption spectrophotometry. tandfonline.com This method involves the excitation of the chlorpromazine molecule with a beam of light, causing it to emit light (fluoresce) at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

Often, a derivatization step is employed to convert the native chlorpromazine into a highly fluorescent product, thereby enhancing the sensitivity and selectivity of the assay. For example, a method was developed based on the condensation of chlorpromazine with malonic acid/acetic anhydride (B1165640) (MAA) reagent, with the resulting product measured at an emission wavelength of 432 nm after excitation at 398 nm. researchgate.net Another approach uses N-bromosuccinimide as a fluorogenic reagent, allowing for the determination of as little as 5 ng/ml of chlorpromazine HCl. tandfonline.com Oxidation with hydrogen peroxide has also been used to create highly fluorescent sulphoxide derivatives, which can be measured after separation by thin-layer chromatography (TLC). nih.gov

Table 2: Fluorescence Spectroscopy Methods for Chlorpromazine Analysis

Method Reagent/Derivatization Excitation λ (nm) Emission λ (nm) Limit of Detection (LOD) / Quantitation (LOQ)
Spectrofluorimetry Malonic acid/acetic anhydride (MAA) 398 432 LOD: 1.14 ng/mL, LOQ: 3.44 ng/mL
Spectrofluorimetry N-bromosuccinimide Not specified Not specified 5 ng/mL can be determined
TLC-Fluorescence Derivatization Hydrogen peroxide (oxidation to sulphoxide) Not specified Not specified Not specified

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are powerful for separating components of a mixture and for quantitative analysis. They are particularly useful for analyzing chlorpromazine in complex matrices like biological fluids.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical method for the determination of chlorpromazine and its metabolites. researchgate.netnju.edu.cn This technique offers high resolution, sensitivity, and specificity. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The components of the sample are separated based on their differential interactions with the two phases.

A typical HPLC system for chlorpromazine analysis employs a reversed-phase C18 column. nju.edu.cniosrphr.org The mobile phase often consists of a mixture of an aqueous buffer (like ammonium acetate (B1210297) or formate) and an organic solvent such as methanol (B129727) or acetonitrile. iosrphr.orgnih.govresearchgate.net Detection is commonly achieved using a UV detector, with the wavelength set at or near the absorbance maximum of chlorpromazine, for example, at 211 nm, 237 nm, or 280 nm. iosrphr.orgnih.govresearchgate.net

HPLC methods have been developed and validated for quantifying chlorpromazine in various samples, including pharmaceutical formulations, water, urine, plasma, and animal-derived foods. nju.edu.cniosrphr.orgnih.gov Pre-concentration or extraction steps, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are often integrated into the workflow to clean up complex samples and enhance detection limits. nju.edu.cnnih.govnih.gov

Table 3: High-Performance Liquid Chromatography (HPLC) Methods for Chlorpromazine Analysis

Column Mobile Phase Detection Linearity Range Limit of Detection (LOD)
ODS C18 (250x4.6mm, 5µ) Ammonium acetate Buffer:Methanol (15:85) UV at 211 nm 60-140 µg/mL Not specified
Waters BEH C18 (100x2.1mm, 1.7µm) Ammonium formate (B1220265) (20 mM, pH 3.5):Methanol (60:40 v/v) UV at 280 nm 0.15–400 ng/mL 0.08 ng/mL (in pharmaceutical solutions)
C18 (250 × 4.6 mm, 5μm) Acetonitrile:Deionized water (50:50 v/v, pH 3.6) UV at 237 nm 2-150 μg/mL 0.6259 μg/mL
Eclipse Plus C18 (100x2.1mm, 1.8µm) 0.1% formic acid and 10 mmol L−1 ammonium formate in water:Acetonitrile (gradient) Quadrupole-Orbitrap Mass Spectrometry 0.2-200 µg/L LOQ: 1.0-2.0 µg/kg (in food samples)
Not specified Not specified UV Detector 0.25–300 ng/mL 0.1 ng/mL (in water)

Electrochemical Sensing and Voltammetric Approaches

Electrochemical methods provide a sensitive, rapid, and low-cost alternative for chlorpromazine determination. nih.gov These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of chlorpromazine at an electrode surface. Voltammetric methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed. rsc.orgnih.govsciopen.com

The electrochemical behavior of chlorpromazine is typically studied at various types of electrodes, including glassy carbon electrodes (GCE), carbon paste electrodes, and ruthenium electrodes. researchgate.netrsc.org To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials or other chemical entities. For example, modified electrodes using polydopamine@nanosilver, multiwalled carbon nanotubes, or metal-organic frameworks have been developed for sensitive chlorpromazine detection. sciopen.comnih.gov These modifications can improve the electrocatalytic activity towards chlorpromazine oxidation, leading to lower detection limits and wider linear ranges. nih.govrsc.org

Electrochemical sensors have been successfully applied to the determination of chlorpromazine in pharmaceuticals, human whole blood, urine, and serum. nih.govnih.govresearchgate.net

Table 4: Electrochemical Methods for Chlorpromazine Detection

Technique Electrode Linear Range Limit of Detection (LOD)
Voltammetry Ruthenium electrode 2 × 10⁻⁴–8 × 10⁻⁴ M Not specified
Differential Pulse Voltammetry (DPV) Not specified (in acetonitrile) Not specified 4.0 x 10⁻⁷ M
Square Wave Voltammetry (SWV) Polydopamine@Nanosilver Modified GCE 5.0×10⁻⁸–1.0×10⁻⁵ mol/L 1.7×10⁻⁸ mol/L
Not specified Co-TMPA/MWCNT-2@GCE 0.05 to 1350 µM 8 nM
Not specified CoWO4/MWCNT/GCE 1–2000 μM 0.33 μM
Not specified MIP/Au/Cu/ANE 0.1–1000 µM 0.07 µM

Surface-Enhanced Raman Spectroscopy (SERS) for Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced vibrational spectroscopy technique that offers exceptionally high sensitivity, capable of detecting molecules at trace levels and even single-molecule detection. clinmedjournals.orgnih.gov The technique overcomes the primary limitation of conventional Raman spectroscopy, which is a weak signal, by amplifying the Raman scattering of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically made of gold, silver, or copper. clinmedjournals.orgmdpi.com The enhancement factor can be as high as 10¹⁴–10¹⁵. mdpi.com

The SERS effect arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metallic nanostructures and a chemical enhancement related to charge-transfer between the molecule and the substrate surface. clinmedjournals.org This results in a highly enhanced "fingerprint" spectrum of the analyte, allowing for its specific identification and quantification.

Due to its high sensitivity and specificity, SERS is an emerging and powerful tool for the detection of pharmaceuticals, including illicit drugs and therapeutic agents, in complex biological matrices like saliva, urine, and blood. nih.govmdpi.com The technique allows for fast and sensitive detection of trace levels of key pharmaceutical molecules. clinmedjournals.org While specific detailed studies focusing solely on chlorpromazine maleate are emerging, the principles of SERS make it a highly promising method for its rapid and ultrasensitive detection, particularly for applications requiring minimal sample preparation. ramanfestconf.com

Colorimetric Assays Based on Nanoparticle Formation

The unique optical properties of metallic nanoparticles, particularly gold (AuNPs) and silver nanoparticles, have been harnessed to develop simple, rapid, and cost-effective colorimetric assays for chlorpromazine detection. mdpi.com These methods are typically based on the interaction between chlorpromazine and the nanoparticle surface, leading to aggregation or, in some cases, the in situ formation of nanoparticles, which results in a visible color change. rsc.orgconsensus.appuobaghdad.edu.iquobaghdad.edu.iq

One prominent method involves the ability of chlorpromazine hydrochloride (CPZ) to act as a reducing agent, converting gold ions (Au³⁺) into gold nanoparticles. rsc.orgconsensus.appuobaghdad.edu.iquobaghdad.edu.iquobaghdad.edu.iq This process, known as in situ growth of AuNPs, produces a color change from yellow to red, which can be quantified using UV-vis spectrophotometry. rsc.orgnih.gov The resulting AuNPs exhibit a distinct surface plasmon resonance (SPR) band, typically around 527 nm, and the absorbance at this wavelength is directly proportional to the concentration of chlorpromazine. rsc.orgnih.gov This allows for the quantitative analysis of the drug.

The optimization of reaction parameters such as pH, temperature, and reagent concentrations is crucial for the sensitivity and reliability of the assay. rsc.orgnih.gov Studies have demonstrated that this method can achieve a low limit of detection (LOD) and a wide linear range for chlorpromazine quantification. rsc.orgnih.gov For instance, one study reported a detection limit of 0.06 μg mL⁻¹ and a linear range of 0.1–30 μg mL⁻¹. rsc.orgconsensus.appnih.gov

The primary advantages of these nanoparticle-based colorimetric assays include their simplicity, speed, and minimal equipment requirements, making them suitable for on-site analysis. mdpi.comnih.gov The visual color change allows for straightforward qualitative assessment, while spectrophotometric measurements provide accurate quantification. mdpi.com

Table 1: Performance of Gold Nanoparticle-Based Colorimetric Assay for Chlorpromazine

ParameterValueReference
Detection PrincipleIn situ growth of AuNPs by CPZ reduction rsc.orgconsensus.app
Wavelength (λmax)527 nm rsc.orgnih.gov
Linear Range0.1–30 μg mL⁻¹ rsc.orgnih.gov
Limit of Detection (LOD)0.06 μg mL⁻¹ rsc.orgnih.gov
Quantification Limit (LOQ)0.23 μg mL⁻¹ rsc.orgnih.gov
Relative Standard Deviation (RSD)< 3.5% rsc.orgnih.gov

Development of Fluorescent Probes for Detection

Fluorescence-based techniques offer high sensitivity and selectivity for the detection of chlorpromazine. The intrinsic fluorescent properties of chlorpromazine itself can be utilized, as its fluorescence signal is significantly enhanced when it interacts with less polar environments, such as lipid membranes. rsc.org This phenomenon has been used to study the drug's interaction with model cell membranes. rsc.org

More advanced methods involve the development of specific fluorescent probes and immunoassays. A nanosphere-based time-resolved fluorescence immunoassay (nano-TRFIA) has been developed for the rapid quantification of chlorpromazine residues. researchgate.netnih.gov This competitive immunoassay uses a monoclonal antibody specific to chlorpromazine. In the assay, chlorpromazine in a sample competes with a chlorpromazine conjugate for binding to fluorescently labeled antibodies. A higher concentration of chlorpromazine in the sample results in a lower fluorescence signal, allowing for quantification. researchgate.netnih.gov

This nano-TRFIA method is noted for its rapidity, with detection being possible within minutes after sample pretreatment. researchgate.netnih.gov It demonstrates good linearity and a very low limit of detection, making it suitable for trace analysis in complex matrices like food products. researchgate.netnih.gov

Another approach involves the use of aptamers—single-stranded DNA or RNA molecules that bind to specific targets—in conjunction with fluorescent dyes like curcumin (B1669340). mdpi.com In one sensor design, the fluorescence of curcumin is enhanced when bound to a vitamin D3 aptamer. mdpi.com The introduction of the target molecule displaces the curcumin, leading to a decrease in fluorescence that is proportional to the target's concentration. mdpi.com This label-free strategy has been suggested as a general approach for other small molecules and could be adapted for chlorpromazine by isolating a specific chlorpromazine-binding aptamer. mdpi.com

Table 2: Characteristics of a Nano-TRFIA for Chlorpromazine Detection

ParameterValueReference
TechniqueNanosphere-based time-resolved fluorescence immunoassay (nano-TRFIA) researchgate.netnih.gov
Linearity (R²)0.991 researchgate.netnih.gov
Limit of Detection (LOD)0.32 μg/kg researchgate.netnih.gov
Dynamic Range0.46–10.0 μg/kg researchgate.netnih.gov
Analysis Time< 6 minutes (post-pretreatment) researchgate.netnih.gov
Intra-batch CV7.34% researchgate.netnih.gov
Inter-batch CV7.65% researchgate.netnih.gov

Application of Analytical Methods in Biological Fluids (e.g., Urine, Plasma)

Due to extensive metabolism and low therapeutic concentrations, analyzing chlorpromazine in biological fluids like plasma and urine presents challenges, often requiring sensitive methods and effective sample preparation to handle matrix interference. nih.govrsc.org

High-performance liquid chromatography (HPLC) is a cornerstone technique for chlorpromazine determination in biological samples. nih.govjcbms.org It is frequently coupled with UV detection, but other detectors are also used. nih.gov A significant challenge is the direct analysis of chlorpromazine at trace levels in complex biological matrices. nih.gov Therefore, a preconcentration or extraction step is almost always necessary.

Magnetic solid-phase extraction (MSPE) has emerged as a simple, rapid, and efficient sample preparation technique. nih.govnih.govrsc.org This method uses magnetic nanoparticles (MNPs), such as those made of Fe₃O₄, coated with a suitable sorbent to extract the analyte from the sample matrix. nih.gov The MNPs can then be easily separated from the large sample volume using an external magnet. nih.gov

One MSPE method combined with HPLC-UV has been developed for determining trace amounts of chlorpromazine in water, urine, and plasma. nih.govresearchgate.net This method showed varying extraction efficiencies depending on the matrix, with the highest efficiency in water and lower efficiencies in urine and plasma due to matrix effects. nih.govresearchgate.net Nevertheless, the method achieved low limits of detection, in the nanogram-per-milliliter (ng/mL) range, for all sample types. nih.govresearchgate.net

Other established methods for analyzing chlorpromazine in biological fluids include gas chromatography-mass spectrometry (GC-MS) and direct spectrodensitometry of thin-layer chromatograms. nih.govnmslabs.com

Table 3: Performance of MSPE-HPLC-UV Method for Chlorpromazine in Biological Fluids

ParameterWaterUrinePlasmaReference
Extraction Efficiency74%27%16% nih.govresearchgate.net
Enrichment Factor1063823 nih.gov
Linearity Range (ng/mL)0.25–3005.0–30010.0–300 nih.gov
Limit of Detection (LOD) (ng/mL)0.15.010.0 nih.govresearchgate.net
Limit of Quantification (LOQ) (ng/mL)0.251.05.0 rsc.org

Quality Control Methodologies in Research Settings

Ensuring the accuracy, reliability, and reproducibility of analytical data is paramount in research settings. This is achieved through rigorous method validation and the implementation of quality control procedures. For chlorpromazine analysis, these methodologies are guided by pharmacopoeial standards and international guidelines, such as those from the International Conference on Harmonisation (ICH). omicsonline.org

Key parameters evaluated during method validation include:

Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For chlorpromazine, good linearity is typically demonstrated by a correlation coefficient (R²) exceeding 0.999. nih.govnju.edu.cn

Precision : Assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). nih.govnih.gov It is expressed as the relative standard deviation (RSD) of replicate measurements. For a colorimetric assay, an RSD of less than 3.5% was reported for quality control samples. rsc.org For an MSPE-HPLC method, intra-day and inter-day RSDs were less than 9%. nih.gov

Accuracy : Determined by recovery studies, where a known amount of chlorpromazine is spiked into a sample matrix and the percentage recovered is calculated. Acceptable recovery for human urine has been reported in the range of 89.6-93.1%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rsc.orgresearchgate.net

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nju.edu.cn

In research settings, quality control (QC) samples at different concentration levels are routinely analyzed alongside unknown samples to monitor the performance of the analytical method. nih.gov Furthermore, the stability of the analyte in the sample matrix under different storage conditions (e.g., temperature, pH) is often investigated to ensure sample integrity prior to analysis. nju.edu.cn

Drug Discovery and Translational Research Insights from Chlorpromazine

Nanotechnology Approaches for Enhanced Drug Delivery in Research

In contemporary research, nanotechnology is being increasingly explored to refine the delivery of chlorpromazine (B137089), aiming to enhance its utility as a research tool and to explore its potential in new therapeutic areas. These advanced delivery systems are designed to overcome biological barriers, control the drug's release profile, and alter its biodistribution, thereby allowing researchers to isolate specific effects or target the drug to particular tissues.

A primary focus of this research is modulating chlorpromazine's access to the central nervous system. While its ability to cross the blood-brain barrier (BBB) is essential for its antipsychotic action, this same property is a significant hurdle when studying its effects on peripheral systems, such as in cancer research. To address this, scientists have developed nanoparticle formulations that encapsulate chlorpromazine. One of the most studied systems involves biodegradable polymers like poly(DL-lactide-co-glycolide) (PLGA).

Polymeric Nanoparticles : Research has demonstrated the successful formulation of chlorpromazine-loaded PLGA nanoparticles. These nanoparticles can be engineered to a specific size (e.g., 150-300 nm) and provide a sustained-release profile, characterized by an initial burst release followed by a slower, prolonged release over 24 hours or more. Crucially, preclinical studies using models such as zebrafish larvae and artificial membranes have shown that encapsulating chlorpromazine in PLGA nanoparticles prevents it from crossing the BBB. This allows researchers to investigate its systemic effects, such as its anti-leukemic properties, without the confounding neurological effects.

Other nanotechnology platforms have also been investigated to modify chlorpromazine's delivery and biological activity for research purposes:

Lipid-Based Nanocarriers : Solid lipid nanoparticles (SLNs) and self-nanoemulsifying drug delivery systems (SNEDDSs) represent another avenue of investigation. While much of the research into SLNs is aimed at enhancing brain delivery for CNS drugs in general, the principles are being applied to control chlorpromazine's delivery. For instance, SNEDDSs have been shown to significantly increase the oral bioavailability of chlorpromazine in research models, providing a tool to study the effects of enhanced systemic exposure.

Metallic Nanoparticles : Chlorpromazine has been conjugated to gold nanoparticles (AuNPs) to study how this affects its biological activity. Such research investigates the cytotoxic effects of these conjugates on various cell lines, including melanoma cells and lymphocytes, providing insights into the potential of combining chlorpromazine with nanotechnology for oncology research.

These nanotechnology-based approaches are transforming the way chlorpromazine can be used in a research context. By enabling precise control over its pharmacokinetics and biodistribution, these advanced delivery systems allow for more targeted investigations into its multifaceted biological effects.

Table 5: Nanotechnology Platforms for Chlorpromazine Delivery in Research

Nanoparticle TypeMaterialKey Research ObjectiveFinding/Application
Polymeric Nanoparticles Poly(DL-lactide-co-glycolide) (PLGA)Prevent CNS entry to study peripheral effects (e.g., anti-cancer).Successfully blocked BBB transit in preclinical models, enabling study of systemic actions without neurological side effects.
Liposomes Phospholipids (e.g., Phosphatidic acid, Phosphatidylcholine)Protect from liver metabolism and reduce hepatotoxicity.Reduced microsomal metabolism and liver absorption of chlorpromazine in in vitro and perfusion models.
Metallic Nanoparticles Gold (AuNPs)Investigate changes in cytotoxicity and biological activity.Conjugation altered the cytotoxic profile of chlorpromazine against cancer cells and lymphocytes.
Lipid-Based Nanocarriers Lipids (SNEDDSs)Enhance oral bioavailability for systemic exposure studies.Increased oral bioavailability and elimination half-life in research models.

Future Directions and Emerging Research Areas for Chlorpromazine

Advanced Structural-Mechanistic Investigations

Historically, the therapeutic effects of chlorpromazine (B137089) were largely attributed to its antagonism of the dopamine (B1211576) D2 receptor. nih.govfrontiersin.org However, recent and future research aims to move beyond this to develop a more nuanced understanding of its mechanism of action. Advanced analytical techniques are challenging long-held assumptions about its electrochemical behavior and molecular interactions.

Recent investigations into the electrochemical oxidation of chlorpromazine have revealed a novel three-electron oxidation pathway, a departure from the traditionally accepted two-electron paradigm. mdpi.com This new model suggests that oxidation involves both the phenothiazine (B1677639) core and the tertiary amine-containing side chain. mdpi.com This refined understanding of its chemical properties is crucial for predicting its metabolic fate and potential interactions in biological systems.

Future structural-mechanistic studies will likely focus on:

Receptor-level interactions: High-resolution imaging and computational modeling to visualize the precise binding of chlorpromazine to its various receptor targets, including dopamine, serotonin (B10506), and adrenergic receptors. nih.govwikipedia.orgresearchgate.net

Enzyme inhibition: Detailed kinetic and structural studies of its interaction with enzymes like Kinesin Spindle Protein (KSP/Eg5), which is crucial for its anti-mitotic and potential anti-cancer effects. aacrjournals.org

Electrochemical and metabolic pathways: Further exploration of its oxidation and metabolism using techniques like cyclic voltammetry combined with mass spectrometry to identify intermediate species and final products, providing a clearer picture of its biotransformation. mdpi.com

Novel Research Applications of its Polypharmacological Profile

Chlorpromazine's ability to interact with a wide array of molecular targets—its polypharmacological profile—is a key area of emerging research. nih.govresearchgate.net Initially viewed as the source of its side effects, this promiscuity is now being explored for therapeutic benefits in complex diseases. The drug is known to interact with dopamine, serotonin, histamine (B1213489) H1, and muscarinic M1 receptors, and also acts as a functional inhibitor of acid sphingomyelinase (FIASMA). wikipedia.orgnih.gov

This broad activity has led to research into its potential as an antiviral agent, particularly against SARS-CoV-2, where its mechanism is thought to involve the inhibition of clathrin-mediated endocytosis, a critical step for viral entry into cells. frontiersin.org Its anti-inflammatory properties are also under investigation. nih.gov The recognition that chlorpromazine affects multiple signaling pathways, including PI3K/AKT/mTOR and MAPKs, opens up new avenues for its application in diseases characterized by dysregulated cellular signaling. oncotarget.comresearchgate.net

Exploration of Non-Psychiatric Research Applications (e.g., Antifungal Properties, Anthelmintic Effects, Anti-tumor Mechanisms)

A significant thrust of future chlorpromazine research lies in repurposing it for non-psychiatric conditions, leveraging its potent antimicrobial and cytotoxic effects. nih.govresearchgate.net

Anti-tumor Mechanisms: Numerous studies have highlighted chlorpromazine's potent anti-cancer properties across various cancer types, including glioblastoma, colorectal cancer, leukemia, and breast cancer. nih.govresearchgate.netnih.gov Its anti-tumor activity is multifaceted, affecting numerous oncogenic targets and pathways. nih.govoncotarget.com Research has demonstrated that chlorpromazine can inhibit cancer cell growth, suppress stemness, induce apoptosis and autophagic cell death, and regulate the cell cycle. nih.govresearchgate.netnih.gov One specific mechanism identified is the inhibition of the mitotic kinesin KSP/Eg5, leading to mitotic arrest and the formation of monopolar spindles in cancer cells. aacrjournals.org

Chlorpromazine's Investigated Anti-Tumor Effects

Cancer TypeObserved Effects in Research ModelsKey Mechanisms of Action
GlioblastomaInhibition of viability, reduced cloning efficiency, downregulation of stemness genes. nih.govInhibition of Akt/mTOR pathway, induction of autophagy. researchgate.net
Breast CancerAntiproliferative effects, suppression of stemness and invasion. researchgate.netAffects multiple intracellular signaling pathways. researchgate.net
Colorectal CancerQuelled tumor growth in xenograft models. nih.govInhibition of sirtuin 1. oncotarget.com
LeukemiaIncreased animal survival time in xenograft models. nih.govInduction of apoptosis and inhibition of DNA synthesis. researchgate.net

Antifungal Properties: Chlorpromazine has demonstrated significant in vitro antifungal activity against a broad range of filamentous fungi. nih.gov Studies have shown it can inhibit the growth of clinically relevant pathogens like Aspergillus, Scedosporium, and zygomycetes. nih.govresearchgate.net It has also been shown to be effective against both planktonic cells and biofilms of Cryptococcus neoformans and Cryptococcus gattii. nih.govresearchgate.net Research indicates its minimum inhibitory concentrations against these fungi range from 4 to 64 μg/ml. nih.govnih.govresearchgate.net Furthermore, chlorpromazine induces a post-antifungal effect (PAFE), meaning its growth-inhibiting effects persist for a period even after the drug has been removed. nih.gov

Anthelmintic Effects: Research has identified chlorpromazine as a rapidly acting anthelmintic drug. nih.gov It has shown efficacy against the nematode Caenorhabditis elegans at multiple life stages. nih.gov Importantly, its activity extends to several species of parasitic helminths that infect humans, including Trichuris muris (whipworm), Ancylostoma caninum (hookworm), and Schistosoma mansoni (flatworm). nih.gov The fact that it is effective against worms with resistance to existing drugs like ivermectin suggests it may act on novel biological targets, making it a valuable subject for future anthelmintic development. nih.gov

Development of Advanced Analytical Tools for Research

The expanding research applications of chlorpromazine necessitate the development of more sensitive, rapid, and specific analytical tools for its detection and quantification in various matrices. While traditional methods like non-aqueous potentiometric titrimetry and standard UV-visible spectrophotometry exist, modern research demands more advanced techniques. omicsonline.org

Current and emerging analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet or electrochemical detection, has been developed to analyze chlorpromazine in plasma samples, providing the sensitivity needed for pharmacokinetic studies. nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS): A novel GC-MS method using dispersive liquid-liquid microextraction has been developed for therapeutic drug monitoring of chlorpromazine in human plasma. tandfonline.com

Colorimetric Assays: A simple and rapid colorimetric assay has been developed based on the ability of chlorpromazine to reduce gold ions and form gold nanoparticles (AuNPs). nih.gov This method allows for quantitative analysis with a low detection limit and could be adapted for on-site analysis. nih.gov

Electrochemical Sensors: Voltammetric techniques are also being employed for the determination of chlorpromazine, offering another avenue for developing sensitive detection tools. electrochemsci.org

Future research in this area will likely focus on creating field-deployable sensors and refining methods for detecting chlorpromazine and its metabolites in complex biological and environmental samples with even greater precision.

Investigation of Chlorpromazine in Combination Therapies (Research Focus)

A highly promising area of future research is the use of chlorpromazine in combination with other therapeutic agents, particularly in oncology. Its ability to act synergistically with other drugs could allow for lower doses, reduced toxicity, and enhanced efficacy.

Significant research findings include:

With Temozolomide (B1682018): In glioblastoma cell lines, chlorpromazine has been shown to synergize with temozolomide, the standard first-line chemotherapy. nih.govfrontiersin.org This combination was more effective at hindering cell viability, reducing cloning efficiency, and inducing cell death than either drug alone, which has prompted the initiation of a Phase II clinical trial. nih.govfrontiersin.org

With Pentamidine (B1679287): The combination of chlorpromazine and the antiparasitic agent pentamidine was discovered through high-throughput screening and found to synergistically inhibit the growth of tumor cell lines. aacrjournals.org The dual action on mitosis—chlorpromazine inhibiting KSP/Eg5 and pentamidine causing chromosomal segregation defects—underlies their enhanced antiproliferative effect. aacrjournals.org

With Microtubule-Targeting Agents: Chlorpromazine has been shown to work synergistically with microtubule-targeting drugs like paclitaxel. nih.gov While higher concentrations of chlorpromazine are needed to induce mitotic arrest on its own, it is effective at lower concentrations when combined with paclitaxel. nih.gov

Future research will continue to systematically screen for and mechanistically investigate novel synergistic combinations of chlorpromazine with existing and emerging drugs for cancer and other diseases.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Chlorpromazine Maleate in pharmaceutical formulations, and how are they validated?

  • Methodology : UV-Vis spectrophotometry is widely used for quantification, with validation parameters including linearity (e.g., 0.1–10 µg/mL range), precision (RSD < 2%), and accuracy (recovery 98–102%) . For impurity profiling, HPLC with photodiode array detection (e.g., C18 column, 1.0 mL/min flow rate) is recommended, adhering to pharmacopeial standards (e.g., BP, EP) . Validation must include specificity testing against common impurities like Chlorpromazine Sulfoxide and Chlorpromazine Sulfone .

Q. How does the chemical structure of this compound influence its pharmacological activity compared to other phenothiazines?

  • Methodology : Comparative structure-activity relationship (SAR) studies should focus on the phenothiazine core, alkyl side chain, and substitution patterns. For example:

  • The 2-chloro substituent enhances dopamine D2 receptor antagonism compared to non-chlorinated analogs like Promethazine .
  • The piperazine side chain improves antiemetic potency versus aliphatic side chains in Chlorpromazine .
    Experimental designs should include receptor-binding assays (e.g., radioligand displacement for D2 receptors) and behavioral models (e.g., apomorphine-induced emesis in rodents) .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) should monitor degradation products via HPLC. Critical parameters include:

  • Oxidation: Monitor sulfoxide/sulfone formation using peroxide stress testing .
  • Photodegradation: Expose samples to UV light (e.g., 320–400 nm) and quantify degradation via peak area changes .
  • pH sensitivity: Assess solubility and stability in buffers (pH 1.2–8.0) to simulate gastrointestinal conditions .

Advanced Research Questions

Q. How can machine learning models enhance the identification and classification of this compound in multi-drug formulations?

  • Methodology : Train variational autoencoder (VAE) models on near-infrared (NIR) spectral data (e.g., 900–1700 nm) for feature extraction. Compare with traditional methods like PLS-DA or SVM. Key steps:

  • Preprocess spectra using Savitzky-Golay smoothing and standard normal variate (SNV) correction.
  • Achieve >95% classification accuracy by optimizing latent space dimensions and batch size .
  • Validate against USP/BP reference standards to ensure regulatory compliance .

Q. What experimental approaches are used to investigate the neuropharmacological mechanisms of this compound in dopamine-mediated pathways?

  • Methodology :

  • In vitro : Use HEK293 cells transfected with human D2 receptors (DRD2) for cAMP inhibition assays (EC50 ~50 nM) .
  • In vivo : Employ microdialysis in rodent striatum to measure dopamine efflux changes post-administration (e.g., 5 mg/kg i.p.) .
  • Behavioral models : Assess catalepsy (bar test) and prepulse inhibition (PPI) deficits to correlate D2 antagonism with antipsychotic efficacy/extrapyramidal effects .

Q. How do drug-excipient interactions affect the stability and bioavailability of this compound, and how are these interactions analyzed?

  • Methodology :

  • FT-Raman spectroscopy : Detect structural changes (e.g., shifts in C-S stretching bands at 670 cm⁻¹) when Chlorpromazine interacts with metal-containing excipients like magnesium stearate .
  • Dissolution testing : Use USP Apparatus II (paddle, 50 rpm) in simulated gastric fluid (pH 1.2) to evaluate bioavailability changes caused by excipient-induced precipitation .

Q. What advanced techniques are employed to characterize this compound metabolites in pharmacokinetic studies?

  • Methodology :

  • LC-MS/MS : Identify active metabolites like 7-Hydroxy Chlorpromazine (m/z 355→212 transition) in plasma samples. Validate using deuterated internal standards (e.g., Chlorpromazine-d3) .
  • Microsomal incubations : Use human liver microsomes (HLM) with NADPH to assess CYP2D6-mediated metabolism. Calculate intrinsic clearance (CLint) via substrate depletion assays .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported receptor-binding affinities of this compound across studies?

  • Methodology :

  • Standardize assay conditions: Use consistent radioligands (e.g., [³H]Spiperone for D2 receptors) and membrane preparations (e.g., rat striatum vs. cloned receptors) .
  • Apply meta-analysis tools (e.g., RevMan) to aggregate Ki values from multiple studies, adjusting for covariates like temperature/pH .

Q. Why do solubility studies of this compound report conflicting data in aqueous vs. organic solvents?

  • Methodology :

  • Control for polymorphism: Characterize crystalline forms (e.g., Form I vs. Form II) via XRPD and DSC .
  • Standardize solvent purity: Use HPLC-grade water (resistivity >18 MΩ·cm) to avoid surfactant contamination affecting solubility measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.